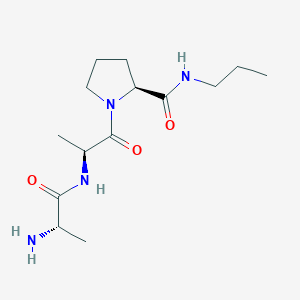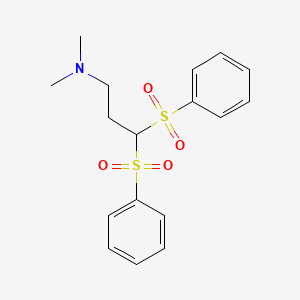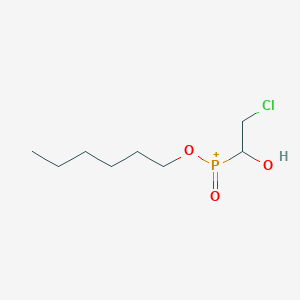
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is a chemical compound with a unique structure that includes a chloro group, a hydroxyethyl group, and a hexyloxy group attached to an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium typically involves the reaction of a chloroethyl compound with a hexyloxyphosphine derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in this synthesis include chloroethyl alcohol and hexyloxyphosphine, with catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to monitor and control reaction parameters is crucial to maintain product quality and consistency.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of a hydroxyethyl group.
Substitution: Formation of substituted derivatives, such as amines or thiols.
科学的研究の応用
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The hexyloxy group can modulate the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar structure but lacks the hexyloxy group.
(2-Hydroxyethyl)phosphonic acid: Similar structure but lacks the chloro group.
Hexylphosphonic acid: Similar structure but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and hexyloxy) attached to the oxophosphanium core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
88648-53-7 |
|---|---|
分子式 |
C8H17ClO3P+ |
分子量 |
227.64 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-hexoxy-oxophosphanium |
InChI |
InChI=1S/C8H17ClO3P/c1-2-3-4-5-6-12-13(11)8(10)7-9/h8,10H,2-7H2,1H3/q+1 |
InChIキー |
WLMPSFJEYSIWPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCO[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
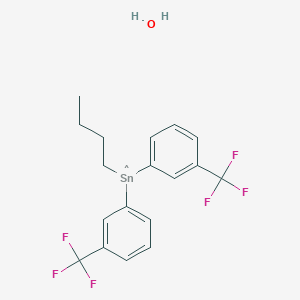
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)
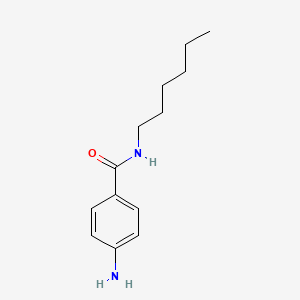
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
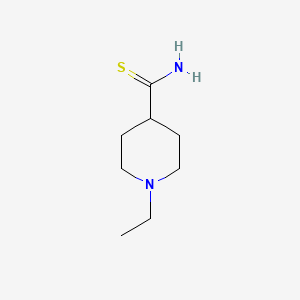
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
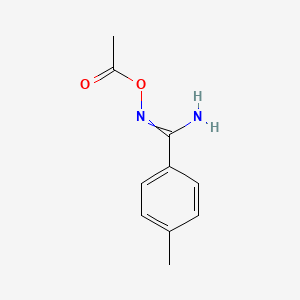

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
